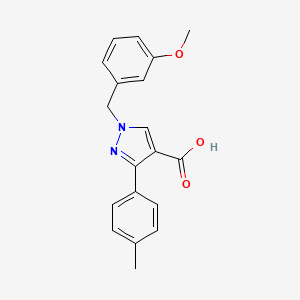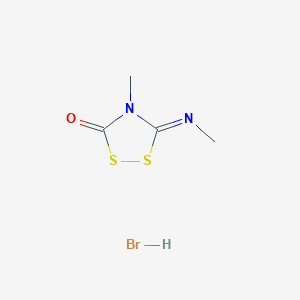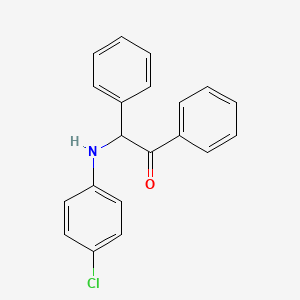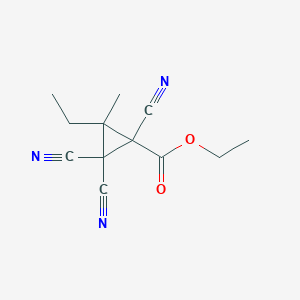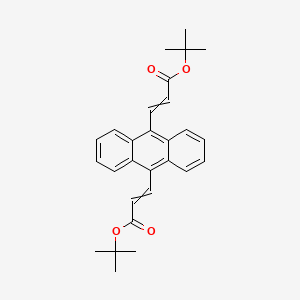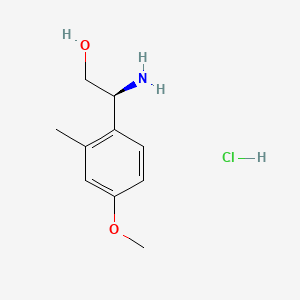
(2S)-2-amino-2-(4-methoxy-2-methyl-phenyl)ethanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for (S)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group or further reduce the alcohol group to a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydrocarbons or secondary amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the amino group.
4-Methoxy-2-methylphenyl isocyanate: Contains a similar phenyl ring structure but with an isocyanate group instead of an amino group.
2-Methoxyphenyl isocyanate: Similar methoxy group but different functional groups attached to the phenyl ring.
Uniqueness
(S)-2-Amino-2-(4-methoxy-2-methylphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and alcohol functional groups. This combination allows for diverse chemical reactivity and specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7-5-8(13-2)3-4-9(7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
YBMAJBGHCUBKJT-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


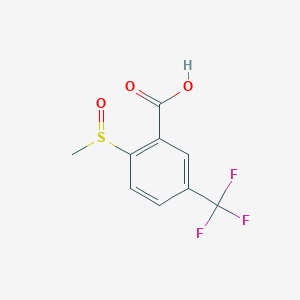
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
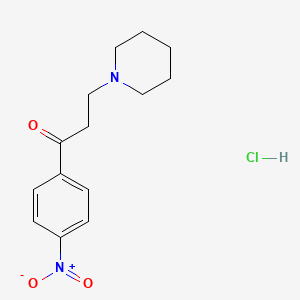
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

